molecular formula C8H18BrN B12822555 8-Bromooctan-1-amine

8-Bromooctan-1-amine

Cat. No.: B12822555
M. Wt: 208.14 g/mol
InChI Key: OKYRLKFOPJMWQN-UHFFFAOYSA-N
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Description

8-Bromooctan-1-amine (CAS: 2922283-51-8) is an aliphatic primary amine with a bromine substituent at the 8th carbon of an octane chain. Its hydrobromide salt form, this compound hydrobromide, is a crystalline solid stored under inert atmospheric conditions at 2–8°C . The compound’s molecular formula is C₈H₁₉Br₂N, with a molar mass of 289.05 g/mol . Safety data highlight risks of skin irritation (H315) and eye irritation (H319), necessitating precautions such as PPE (gloves, eye protection) and proper ventilation during handling .

Properties

IUPAC Name

8-bromooctan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrN/c9-7-5-3-1-2-4-6-8-10/h1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYRLKFOPJMWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromooctan-1-amine can be synthesized through the reaction of 8-bromo-1-octanol with ammonia or an amine. The reaction typically involves heating the reactants in the presence of a solvent such as ethanol or methanol. The reaction conditions may vary, but a common method involves refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of octan-1-amine. This process involves the reaction of octan-1-amine with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to prevent over-bromination and to ensure high yield and purity of the product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation Reactions: The amine group in this compound can be oxidized to form corresponding nitriles or amides under specific conditions.

    Reduction Reactions: The compound can be reduced to form octan-1-amine by using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 8-hydroxyoctan-1-amine, 8-cyanooctan-1-amine, or 8-thiooctan-1-amine.

    Oxidation: Formation of octanenitrile or octanamide.

    Reduction: Formation of octan-1-amine

Scientific Research Applications

8-Bromooctan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromooctan-1-amine involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be displaced by other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the amine group can participate in various reactions, including condensation and coupling reactions, to form more complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 8-Bromooctan-1-amine with structurally or functionally analogous compounds, emphasizing differences in molecular architecture, reactivity, and applications.

8-Bromo-naphthalen-1-amine (C₁₀H₈BrN)

  • Structure : An aromatic amine with a bromine substituent at the 8th position of a naphthalene ring.
  • Properties :
    • Molar mass: 222.08 g/mol .
    • Exhibits intra- and intermolecular hydrogen bonding via NH groups, influencing crystallinity and stability .
    • Crystallizes in a herringbone stacking motif, reducing steric strain compared to 1,8-disubstituted naphthalenes .
  • Synthesis : Prepared via slow addition of sodium azide to 8-bromo-1-naphthoic acid, followed by ammonia treatment .
  • Key Difference : The aromatic system in 8-Bromo-naphthalen-1-amine confers rigidity and distinct electronic properties, contrasting with the flexible aliphatic chain of this compound.

8-Bromo-1-octene (C₈H₁₅Br)

  • Structure : An aliphatic alkene with a terminal bromine atom.
  • Properties: Lacks the amine group, rendering it non-basic and more reactive in radical or electrophilic addition reactions . Used in cross-coupling reactions (e.g., Heck reactions) and polymer research .
  • Key Difference : The absence of an amine group shifts its reactivity profile toward olefin-specific transformations, unlike this compound’s nucleophilic amine-driven reactivity.

(S)-8-Bromo-2-aminotetralin (C₁₀H₁₂BrN)

  • Structure : A bicyclic amine with a bromine substituent on a tetralin (tetrahydronaphthalene) backbone .
  • Properties :
    • Combines aromatic and aliphatic characteristics, enabling applications in medicinal chemistry (e.g., dopamine receptor modulation).
  • Key Difference : The tetralin scaffold introduces stereochemical complexity, unlike the linear octane chain of this compound.

1-Bromopentane (C₅H₁₁Br)

  • Structure : A short-chain bromoalkane (5 carbons) without an amine group.
  • Properties :
    • Purity: 100% .
    • Hazard profile includes acute toxicity (H302) and environmental risks (H411) .
  • Key Difference : The shorter chain and lack of an amine group limit its utility in amine-specific syntheses, such as alkylation or Schiff base formation.

Data Table: Comparative Analysis

Compound Molecular Formula Molar Mass (g/mol) Key Functional Group Reactivity Profile Primary Hazards
This compound HBr C₈H₁₉Br₂N 289.05 Aliphatic amine Nucleophilic substitution H315, H319 (skin/eye irritation)
8-Bromo-naphthalen-1-amine C₁₀H₈BrN 222.08 Aromatic amine Hydrogen bonding, stacking N/A
8-Bromo-1-octene C₈H₁₅Br 191.11 Alkene Electrophilic addition Flammability
(S)-8-Bromo-2-aminotetralin C₁₀H₁₂BrN 226.11 Bicyclic amine Stereoselective reactions N/A
1-Bromopentane C₅H₁₁Br 151.05 Bromoalkane SN2 reactions H302, H411 (toxicity)

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